

Technical Support Center: Minimizing Leaching of Additives from Plastic Labware

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Compound of Interest

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This technical support guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the leaching of chemical additives from plastic labware into experimental samples. Such leachables can be a significant source of experimental variability, leading to issues ranging from analytical interference to cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What are "leachables" and "extractables"?

A1: Extractables are chemical compounds that migrate from a material, such as plastic labware, when exposed to harsh conditions like aggressive solvents, elevated temperatures, or prolonged contact time. These conditions are typically more extreme than those encountered during routine laboratory use.^[1] Leachables are a subset of extractables that migrate into a sample under normal experimental or storage conditions.^[1] Since leachables are present in the final sample, they pose a direct risk of interfering with assays or affecting biological systems.

Q2: What types of chemical additives can leach from plastic labware?

A2: A variety of additives are used in plastic manufacturing to impart desired properties. Those that are not chemically bound to the polymer matrix can leach into samples.^[2] Common classes of leachable additives include:

- **Plasticizers:** Added to plastics like polyvinyl chloride (PVC) to increase flexibility. Common examples are phthalates, such as di(2-ethylhexyl) phthalate (DEHP).[1][3]
- **Slip Agents:** Used to reduce friction and prevent plastic items from sticking together. Oleamide and erucamide are common slip agents found in polypropylene (PP) products like microcentrifuge tubes and pipette tips.[4]
- **Antioxidants:** Incorporated to prevent polymer degradation from heat or light. One example is tris(2,4-di-tert-butylphenyl) phosphite, whose degradation products can be toxic to cell cultures.[5]
- **Biocides:** Added to prevent microbial growth on the plastic surface.[6]
- **Mold Release Agents:** Facilitate the removal of the plastic item from its mold during manufacturing.[2]

Q3: Why is leaching from plastic labware a concern for my experiments?

A3: Leached additives can have significant and often unexpected effects on experimental outcomes. These effects include:

- **Biological Activity:** Some leachables are bioactive and can mimic hormones, inhibit enzymes, or be cytotoxic, leading to altered cell growth, viability, or signaling pathways.[5][7] For example, the plasticizer DEHP and its metabolites are considered endocrine disruptors.[3]
- **Analytical Interference:** Leachables can introduce ghost peaks in chromatography, interfere with spectrophotometric readings (especially in the UV range), or suppress signals in mass spectrometry.[6]
- **Compromised Sample Integrity:** The presence of unknown compounds can compromise the purity and integrity of samples, which is particularly critical in pharmaceutical development and trace analysis.

Q4: Which factors influence the rate and extent of leaching?

A4: Several factors can influence the migration of additives from plastic labware:

- Temperature: Higher temperatures increase the rate of diffusion and leaching.[1] Autoclaving, while necessary for sterilization, can accelerate the leaching process.[8]
- Contact Time: Longer exposure of a solvent or sample to the plastic surface allows more time for additives to migrate.[1]
- Solvent Type: Aggressive organic solvents (e.g., methanol, ethanol, DMSO, hexane) can swell the plastic matrix and extract additives more readily than aqueous solutions.[7][9]
- pH: The pH of the solution can affect the stability of both the plastic and the additives, potentially influencing leaching.[10]
- Light Exposure: UV light can degrade the plastic polymer, leading to the formation of new leachable compounds and increasing the migration of existing additives.

Q5: Are some plastics better than others for minimizing leaching?

A5: Yes, the type of polymer significantly impacts its leaching potential.

- Polypropylene (PP): Generally considered a good choice for a wide range of laboratory applications due to its good chemical resistance and ability to be autoclaved. However, it can leach slip agents like oleamide and erucamide.[2][11]
- High-Density Polyethylene (HDPE): Offers good chemical resistance but is not autoclavable. It is a suitable choice for storing many non-polar solvents.[11]
- Polyethylene Terephthalate (PET/PETG): Known for its clarity and strength, but its chemical resistance is not as broad as PP or HDPE.
- Polystyrene (PS): Often used for multiwell plates and other disposable items due to its clarity. However, it is brittle and has poor resistance to many organic solvents.[2]
- Polyvinyl Chloride (PVC): Flexible PVC contains high levels of plasticizers (up to 40-50% by weight), which can readily leach into solutions, especially those containing lipids or certain organic solvents.[1][7] Rigid PVC (uPVC) contains minimal plasticizers and exhibits lower leaching.[12]

- Polytetrafluoroethylene (PTFE): Offers exceptional chemical and temperature resistance, making it an excellent but more expensive choice for applications involving aggressive chemicals.[\[11\]](#)

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Culture (Poor Growth, Toxicity, or Altered Morphology)

You observe decreased cell proliferation, changes in cell morphology, or unexpected cell death in your cultures, and you suspect your plasticware might be the cause.

Troubleshooting Steps:

- Isolate the Variable: To determine if the plasticware is the source of the problem, conduct a side-by-side comparison. Culture a batch of cells in the suspect plastic flask or plate and another batch in a glass vessel or plasticware from a different manufacturer or lot number that has previously given good results.
- Prepare a Leachate Extract:
 - Incubate the suspect plasticware with your cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C for 24-72 hours).[\[2\]](#)
 - Use this "pre-leached" medium to culture a fresh batch of cells.
 - As a control, use fresh medium that has not been in contact with the suspect plasticware.
- Perform a Cytotoxicity Assay:
 - Plate cells and expose them to serial dilutions of the leachate extract prepared in the previous step.
 - Include positive (known toxin) and negative (fresh medium) controls.
 - After a set incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method like MTT or Neutral Red Uptake. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[\[13\]](#)[\[14\]](#)

Mitigation Strategies:

- **Pre-Rinse Labware:** Before use, rinse plasticware with sterile, high-purity water or a buffer solution to remove surface contaminants.
- **Switch to a Different Plastic:** If you suspect leaching, consider switching to labware made from a different polymer or from a manufacturer that certifies their products are free of slip agents, plasticizers, and biocides.
- **Use Glassware:** For highly sensitive applications or when working with aggressive solvents, consider using borosilicate glass labware.
- **Contact the Manufacturer:** Reputable manufacturers can provide data on extractables and leachables for their products.

Issue 2: Ghost Peaks or Baseline Noise in Chromatography (HPLC, LC-MS, GC-MS)

You are observing unexpected peaks (ghost peaks) or an unstable baseline in your chromatograms, which are not present in your standards and may be interfering with your analytes of interest.

Troubleshooting Steps:

- **Run a Blank Gradient:** Inject your mobile phase or solvent without any sample to see if the ghost peaks are present. If they are, the contamination is likely coming from your solvent, the HPLC/GC system, or the vials/plates.[\[15\]](#)
- **Isolate the Source of Contamination:**
 - **Solvent:** Use fresh, high-purity HPLC- or MS-grade solvents from a new bottle.
 - **System:** If the peaks persist with fresh solvent, the system itself (tubing, seals, injector) may be contaminated.
 - **Labware:** If the peaks only appear when a sample is injected, the contamination may be originating from the labware used during sample preparation (e.g., microcentrifuge tubes,

pipette tips, autosampler vials, or well plates).

- Test Your Labware:
 - Place a small amount of the solvent you are using for sample preparation into the suspect plastic tube or vial.
 - Let it sit for a period of time (e.g., 30 minutes to a few hours).
 - Inject this solvent into your chromatography system and look for the ghost peaks.

Mitigation Strategies:

- Choose High-Quality Consumables: Use vials, plates, and tubes made from high-purity polypropylene or other suitable materials with minimal additives. Some manufacturers offer products specifically tested for low extractables.
- Avoid Problematic Plastics: For applications with organic solvents, be cautious with polystyrene and flexible PVC.
- Use Glass or Certified Vials: For highly sensitive analyses, consider using glass autosampler vials or vials certified to be free of contaminants.
- Solvent Rinsing: Before adding your sample, rinse the plastic tube or vial with the solvent you will be using for reconstitution. Discard the rinse and then add your sample.

Data on Leachables from Plastic Labware

The following tables summarize quantitative data on leachables from various types of plastic labware. These values can vary significantly between manufacturers and even between different production lots.

Table 1: Total Organic Extractables from 1.5 mL Polypropylene Microcentrifuge Tubes

Manufacturer	Total Extractables (mg/kg of plastic)	Primary Additives Identified
Manufacturer A	1,525	Antioxidants, Nucleating Agents
Manufacturer V	1,320	Antioxidants, Nucleating Agents
Manufacturer S	385	Not specified
Eppendorf	255	Branched Alkanes (Polymerization by-products)

Data sourced from an exhaustive extraction analysis using organic solvents. Higher values indicate a greater potential for leaching.^{[6][16]}

Table 2: Water-Soluble Leachables from 1.5 mL Polypropylene Microcentrifuge Tubes

Manufacturer	Volatile Organic Compounds (µg/L)	Non-Volatile Organic Compounds (µg/L)	Primary Additives Identified (Water Soluble)
Manufacturer A	75.6	Not specified	Chain-cleaving agents, Antistats, Nucleating agents
Manufacturer V	2.8	31,050	Antistats, Nucleating agents
Manufacturer S	19.6	Not specified	Chain-cleaving agents, Antistats, Nucleating agents
Eppendorf	0.7	Not detected	Not applicable

Data from incubation with water under typical laboratory conditions.[6][16]

Table 3: Comparative Leaching of Plasticizers from PVC vs. Other Polymers

Plastic Type	Plasticizer	Leaching Conditions	Leached Amount	Reference
PVC Tubing	DEHP	Immersion in methanol for 96 hours	~100 mg/g of tubing	[9]
PVC Blood Bag	DEHP	5-day extraction with bovine calf serum	~3.3 mg/g of bag material	[17]
Polyolefin Blood Bag	DEHP	5-day extraction with bovine calf serum	< 0.02 mg/g of bag material	[17]
PE Tubing	DEHP	Static contact with etoposide solution	No significant leaching detected	[5][18]
Plasticized PVC Products	Various	Leached in deionized water (3 days at 50°C)	All 5 tested products showed toxicity	[12][13]
Polypropylene Products	Not specified	Leached in deionized water (3 days at 50°C)	None of the 5 tested products showed toxicity	[12][13]

Experimental Protocols

Protocol 1: General Cleaning of Plastic Labware to Minimize Surface Contaminants

This protocol is a general-purpose cleaning procedure for reusable plasticware. For trace analysis, more rigorous acid washing may be required.

- Initial Rinse: Immediately after use, rinse the labware with deionized (DI) water to remove the bulk of the previous contents.

- **Detergent Wash:** Wash the plasticware with a mild, non-alkaline, phosphate-free laboratory detergent. Use a soft sponge or cloth to avoid scratching the plastic surface.
- **Tap Water Rinse:** Rinse thoroughly with tap water to remove all traces of detergent.
- **DI Water Rinse:** Perform a final rinse with high-purity DI water at least three times to remove any remaining residues.
- **Drying:** Allow the labware to air-dry in a dust-free environment. Do not use paper towels, as they can leave fibrous residues. For faster drying, a low-temperature oven (e.g., < 60°C) can be used for plastics like polypropylene, but be sure to check the temperature tolerance of the specific plastic.

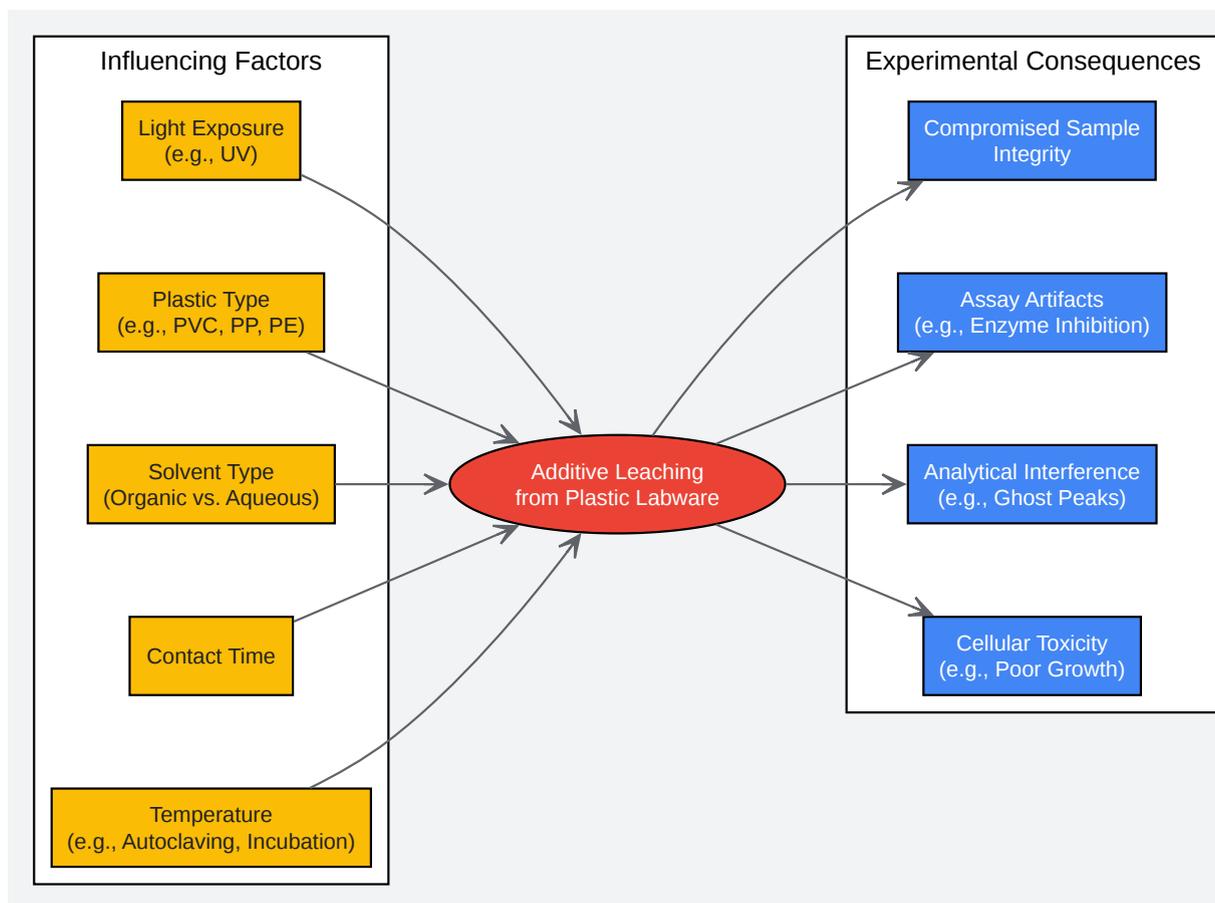
Protocol 2: Cytotoxicity Testing of Labware Leachates (MTT Assay)

This protocol provides a method to assess whether leachables from plastic labware are toxic to a cell line of interest.

- **Leachate Preparation:**
 - Place a representative piece of the suspect plasticware (or the entire item, if small) in a sterile glass container.
 - Add a sufficient volume of complete cell culture medium to cover the plastic.
 - Incubate for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
 - As a negative control, incubate medium in a sterile glass or trusted plastic container under the same conditions.
- **Cell Plating:**
 - Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- **Cell Treatment:**

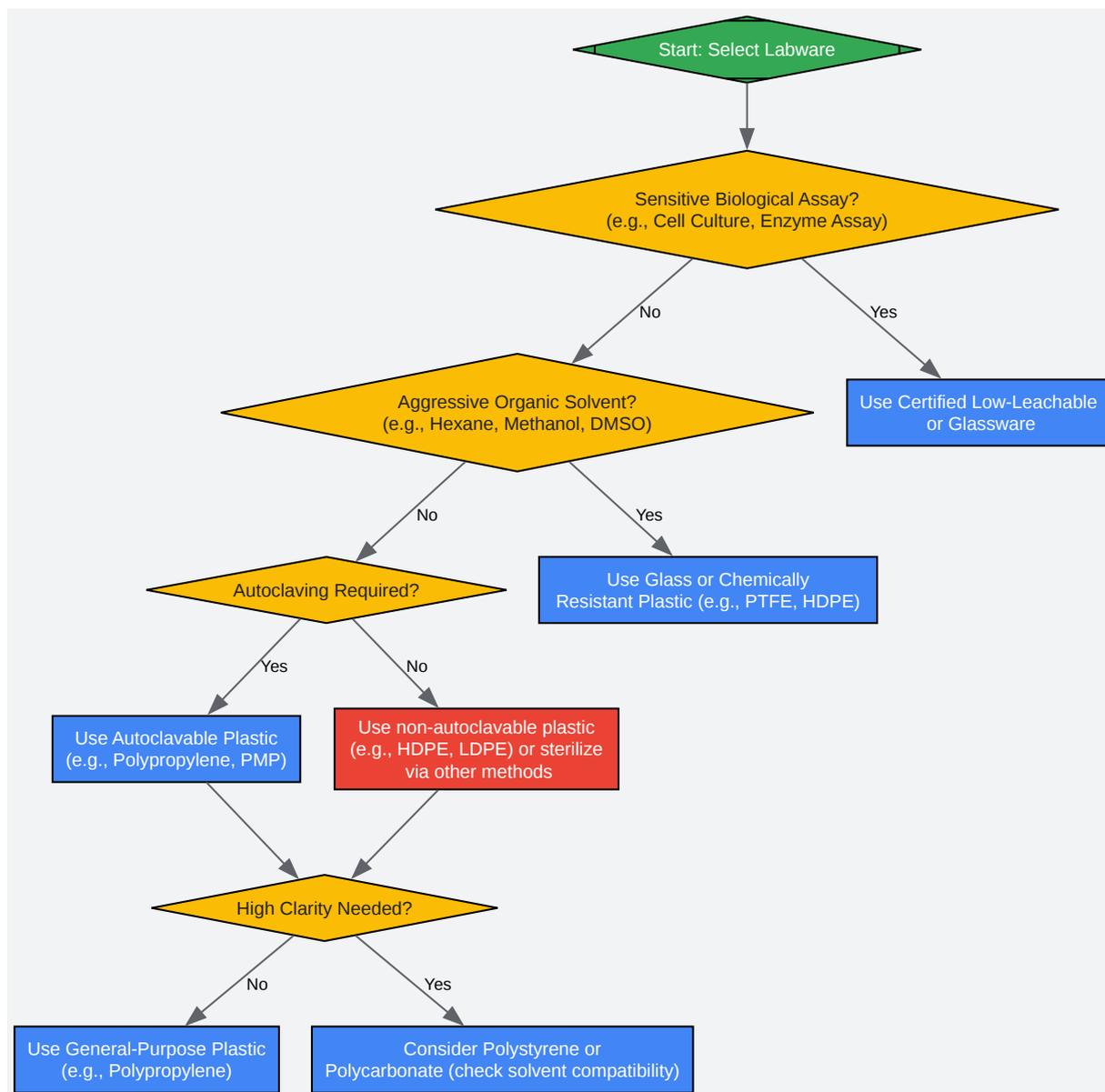
- Remove the old medium from the cells.
- Add serial dilutions of the prepared leachate (e.g., 100%, 50%, 25%, 12.5%, etc., diluted with fresh medium) to the wells. Include wells with only the negative control medium and wells with a known cytotoxic agent as a positive control.
- Incubation:
 - Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
 - Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
 - Read the absorbance on a plate reader at the appropriate wavelength (typically around 570 nm).
- Data Analysis:
 - Calculate the percentage of cell viability for each leachate concentration relative to the negative control. A significant decrease in viability indicates a cytotoxic effect from the leached substances.[\[13\]](#)

Visual Guides



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Caption: Key factors influencing additive leaching and their experimental consequences.



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Caption: Decision tree for selecting appropriate laboratory plasticware.

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